4-chloro-2-oxo-4aH-quinoline-3-carbonitrile
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Overview
Description
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-oxo-4aH-quinoline-3-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline ring system. For instance, the reaction of anthranilic acid with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield the desired quinoline derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-oxo-4aH-quinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division . This inhibition leads to the disruption of bacterial DNA synthesis, resulting in cell death. The compound’s ability to interact with these enzymes makes it a valuable candidate for the development of antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 4-hydroxy-2-quinolone
- 3-chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one
Uniqueness
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a chloro and a cyano group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a precursor for the synthesis of biologically active molecules further highlight its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C10H5ClN2O |
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Molecular Weight |
204.61 g/mol |
IUPAC Name |
4-chloro-2-oxo-4aH-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O/c11-9-6-3-1-2-4-8(6)13-10(14)7(9)5-12/h1-4,6H |
InChI Key |
VUAJKHPJELJKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C(=C2Cl)C#N)C=C1 |
Origin of Product |
United States |
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